1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide
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Overview
Description
1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of indole derivatives. . This compound, with its unique structure, has garnered attention for its potential therapeutic properties and applications in scientific research.
Preparation Methods
The synthesis of 1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide has several scientific research applications:
Medicine: Indole derivatives have shown potential in treating various diseases, including cancer, microbial infections, and neurological disorders. This compound may be explored for its therapeutic properties in these areas.
Mechanism of Action
The mechanism of action of 1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Oxindole derivatives: Known for their biological activities, including anticancer and anti-inflammatory effects.
This compound’s uniqueness lies in its specific structure, which combines the indole moiety with a benzyl group, an acetyl group, and a cyclohexanecarboxamide moiety, potentially leading to distinct biological activities and applications .
Properties
Molecular Formula |
C31H32BrN3O2 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
1-[benzyl-[2-(1H-indol-3-yl)acetyl]amino]-N-(3-bromo-4-methylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H32BrN3O2/c1-22-14-15-25(19-27(22)32)34-30(37)31(16-8-3-9-17-31)35(21-23-10-4-2-5-11-23)29(36)18-24-20-33-28-13-7-6-12-26(24)28/h2,4-7,10-15,19-20,33H,3,8-9,16-18,21H2,1H3,(H,34,37) |
InChI Key |
YCRCZZCSWLSISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CC4=CNC5=CC=CC=C54)Br |
Origin of Product |
United States |
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